- An improved process for the preparation of quinolone derivatives, e.g. ciprofloxacin, World Intellectual Property Organization, , ,

Cas no 93106-60-6 (Enrofloxacin)

Enrofloxacin ist ein Fluorchinolon-Antibiotikum mit breitem Wirkspektrum, das hauptsächlich in der Veterinärmedizin eingesetzt wird. Es wirkt bakterizid durch Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV, was die Replikation und Reparatur der DNA unterbindet. Enrofloxacin zeigt eine hohe Wirksamkeit gegen gramnegative und grampositive Bakterien, einschließlich Staphylokokken, E. coli und Pseudomonas aeruginosa. Aufgrund seiner guten Gewebegängigkeit und Bioverfügbarkeit eignet es sich besonders zur Behandlung von Atemwegs-, Harnwegs- und gastrointestinalen Infektionen bei Tieren. Seine stabile chemische Struktur und lange Halbwertszeit ermöglichen eine einmalige tägliche Dosierung, was die Anwendung vereinfacht. Enrofloxacin ist in verschiedenen Darreichungsformen erhältlich, einschließlich Injektionslösungen und oralen Präparaten.

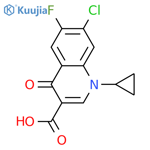

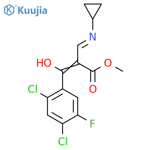

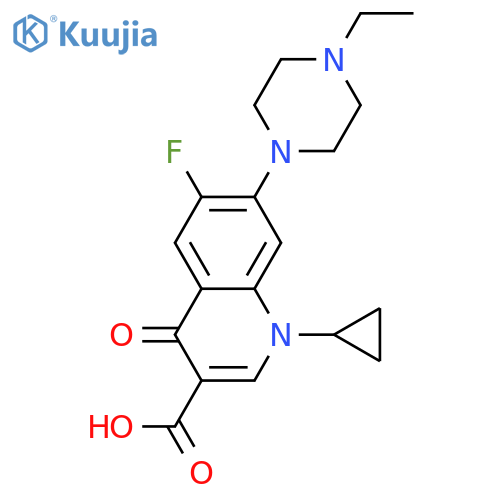

Enrofloxacin structure

Produktname:Enrofloxacin

CAS-Nr.:93106-60-6

MF:C19H22FN3O3

MW:359.394688129425

MDL:MFCD00792463

CID:61606

PubChem ID:24850748

Enrofloxacin Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Enrofloxacin

- 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

- Enrofloxacin Hcl

- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinolinecarboxylic acid

- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-quinoline-3-carboxylic acid

- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethylpiperazino)-quinoline-3-carboxylic acid

- 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic

- Baytri

- bayvp2674

- BAY-Vp2674

- Enrofoxacin

- Enrolfoxacin

- PD160788

- ROFLOXACIN BASE

- WAKO059-07471

- 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid

- Baytril

- Enrofloxacine

- CFPQ

- Enrofloxacino

- Enrofloxacinum

- endrofloxicin

- BAY VP 2674

- Enrofloxacine [French]

- Enrofloxacinum [Latin]

- Enroxil

- Enrofloxacino [Spanish]

- 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- N-Ethylciprofloxacin

- Baytril (TN)

- ERFX

- Enrofloxacin [USAN:BAN:INN]

- 3DX3XEK1BN

- Enrofloxacin (USAN/INN)

- 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-

- 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (ACI)

- 1-Cyclopropyl-6-fluoro-7-(4-ethyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

- 1-Cyclopropyl-7-(4-ethyl-piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

- 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid

- Alsir

- BAY-Vp 2674

- Bayrocin

- Biofloxavet

- Enflocyna Sol

- Enrocin

- Enrodac

- Enrofan

- Enroflon

- Enrogil

- Enrovet

- Fortius

- N-Ethyl ciprofloxacin

- N′-Ethylciprofloxacin

- PD 160788

- Enrofloxacin for system suitability

- SR-01000000045

- BAY Vp 2674;PD160788

- 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-Fluoro-1,4-Dihydro-4-Oxo-3-Quinolonecarboxylic Acid

- Enrofloxacin base

- Enroflox

- ENROFLOXACIN FOR VETERINARY USE (EP IMPURITY)

- Enrofloxacin, European Pharmacopoeia (EP) Reference Standard

- AC-7614

- 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1

- 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolineca rboxyl acid

- ENROFLOXACIN [MI]

- MLS001076496

- Enrofloxacin, VETRANAL(TM), analytical standard

- BRD-K76534306-001-21-9

- 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3- quinolonecarboxylic acid

- ENROFLOXACIN 100

- SY052755

- 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, 9CI

- HY-B0502

- Enrofloxacin [USAN:USP:INN:BAN]

- 1-cyclopropyl-7-(4-ethylpiperazinyl)-6-fluoro-4-oxohydroquinoline-3-carboxylic acid

- D02473

- Enrofloxacin for veterinary use

- Enrofloxacinum (Latin)

- Enroflox Chewable Tablets

- 1,4-Dihydro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-4-oxo-3-quinolineca rboxyl acid

- Enrofloxacin (USAN:USP:INN:BAN)

- EnrositeFlavored

- ENROFLOXACIN [USP IMPURITY]

- Enroflox 100

- NCGC00018143-04

- Enrofloxacin 1000 microg/mL in Acetonitrile

- ENROFLOXACIN FOR VETERINARY USE (EP MONOGRAPH)

- HMS2052O09

- ENROFLOXACIN (USP-RS)

- NSC-758616

- HMS2234M11

- DB11404

- Enroflox Injection for Dogs 2.27%

- CAS-93106-60-6

- EnroMed 100

- ENROFLOXACIN [USP MONOGRAPH]

- AKOS005530685

- Bay-Vp-2674

- ENROFLOXACIN (USP MONOGRAPH)

- NSC 758616

- Pharmakon1600-01503721

- Tox21_110831_1

- ENROFLOXACIN FOR VETERINARY USE [EP MONOGRAPH]

- ENROFLOXACIN FOR VETERINARY USE [EP IMPURITY]

- 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-quinoline-3-carboxylic acid

- CHEBI:35720

- Enrofloxacin, United States Pharmacopeia (USP) Reference Standard

- MLS001424169

- SCHEMBL149150

- HMS2090E12

- BAY-Vp2674;PD160788

- BCP15457

- 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-

- NS00010889

- BRD-K76534306-001-22-7

- DB-057368

- AB00384269_17

- Enroquin

- Quellaxcin

- SPECTRUM1503721

- AB00384269_18

- SR-01000000045-3

- EnrofloxacinFlavored

- EnroMed

- NCGC00018143-05

- ALBB-030792

- BBL009982

- 1-CYCLOPROPYL-7-(4-ETHYLPIPERAZINO)-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID

- DTXSID1045619

- Enrofloxacin Antibacterial Injectable Solution

- MLS000069441

- NCGC00018143-02

- HMS3394O09

- ENROFLOXACIN [INN]

- CHEMBL15511

- Baytril Soft Chewable Tablets

- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinoline-carboxylic acid

- 93106-60-6

- Tenotryl

- 1,4-Dihydro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-4-oxo-3-quinolinecarboxylic acid

- FluroxinFlavored

- Enrofloxacin (USP/INN)

- Zobuxa

- HMS2093I21

- HMS3715B18

- ENROFLOXACIN [GREEN BOOK]

- BRD-K76534306-001-11-0

- s3059

- Enrofloxacin Flavored Tablets

- Enrosite

- Enrofloxacin, Pharmaceutical Secondary Standard; Certified Reference Material

- Enrofloxacin, >=98.0% (HPLC)

- CCG-101102

- HMS3373P14

- SolutionKitsEnrofloxacin

- ENROFLOXACIN [USAN]

- Enrofloxacin for system suitability, European Pharmacopoeia (EP) Reference Standard

- Tox21_110831

- NCGC00021632-03

- CCRIS 8214

- CPD000059011

- SBI-0206725.P001

- STK711109

- ENROFLOXACIN (USP IMPURITY)

- AB00384269-16

- Q414413

- HSDB 6952

- ENROFLOXACIN [MART.]

- UNII-3DX3XEK1BN

- Baytril Antibacterial Tablets, Baytril Taste Tabs Antibacterial Tablets

- NSC758616

- 3-Quinolinecarboxylic acid, 1,4-dihydro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-4-oxo-

- F81544

- KS-5010

- ENROFLOXACIN [USP-RS]

- ENROFLOXACIN [HSDB]

- E0786

- Baytril 100 Injectable Solution

- NC00352

- NCGC00018143-03

- NCGC00018143-01

- Baytril Antibacterial Injectable Solution

- BRN 5307824

- Fluroxinfor Dogs 2.27%

- DL-384

- ENROFLOXACIN (MART.)

- DTXCID9025619

- SMR000059011

- MFCD00792463

- Enroquin Antibacterial

- Opera_ID_1106

-

- MDL: MFCD00792463

- Inchi: 1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)

- InChI-Schlüssel: SPFYMRJSYKOXGV-UHFFFAOYSA-N

- Lächelt: O=C(C1C(=O)C2C(=CC(N3CCN(CC)CC3)=C(C=2)F)N(C2CC2)C=1)O

- BRN: 5307824

Berechnete Eigenschaften

- Genaue Masse: 359.16500

- Monoisotopenmasse: 359.165

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 7

- Schwere Atomanzahl: 26

- Anzahl drehbarer Bindungen: 4

- Komplexität: 613

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: -0.2

- Tautomerzahl: nichts

- Topologische Polaroberfläche: 64.099

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1.3850

- Schmelzpunkt: 222.0 to 228.0 deg-C

- Siedepunkt: 560.5°Cat760mmHg

- Flammpunkt: 292.8°C

- Löslichkeit: Biologische extrakorporale In Vitro:DMSOL?slichkeit9.5 mg/mL(26.43 mM;Need ultrasonic and warming)

- Wasserteilungskoeffizient: Soluble in chloroform. Slightly soluble in water. Also soluble in dilute KOH

- PSA: 65.78000

- LogP: 2.31850

- Merck: 3592

Enrofloxacin Sicherheitsinformationen

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H303

- Warnhinweis: P312

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26; S36/37

- RTECS:VB1993650

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R36/37/38

- Toxizität:LD50 in male, female mice (mg/kg): >5000, 4336 orally; ~200, ~200 i.v.; in male rats, male rabbits (mg/kg): >5000, 500-800 orally (Altreuther)

- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Enrofloxacin Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XW822-100g |

Enrofloxacin |

93106-60-6 | 99% | 100g |

¥714.0 | 2022-06-10 | |

| Cooke Chemical | A3978712-25G |

Enrofloxacin |

93106-60-6 | 98% | 25g |

RMB 148.00 | 2025-02-20 | |

| Ambeed | A127543-1g |

1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

93106-60-6 | 98+% | 1g |

$7.0 | 2025-02-25 | |

| Ambeed | A127543-10g |

1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

93106-60-6 | 98+% | 10g |

$22.0 | 2025-02-25 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24155-100mg |

Enrofloxacin |

93106-60-6 | ,HPLC≥98% | 100mg |

¥220.00 | 2022-01-07 | |

| Cooke Chemical | A3978712-5G |

Enrofloxacin |

93106-60-6 | 98% | 5g |

RMB 52.00 | 2025-02-20 | |

| Chemenu | CM145989-100g |

1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

93106-60-6 | 98% | 100g |

$122 | 2024-07-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1235900-200MG |

93106-60-6 | 200MG |

¥4457.19 | 2023-01-05 | |||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5216-50mg |

Enrofloxacin |

93106-60-6 | 98% | 50mg |

¥604.00 | 2023-09-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E114258-10g |

Enrofloxacin |

93106-60-6 | 98% | 10g |

¥114.90 | 2023-09-03 |

Enrofloxacin Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Acetic acid

1.2 Reagents: Acetic acid

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

Referenz

- Preparation of specific conjugation bridge linkers and immunoconjugates and methods of using them, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Preparation of bridge linkers used for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 25 min, 150 °C

Referenz

- Conventional and microwave-assisted synthesis of quinolone carboxylic acid derivatives, Russian Journal of General Chemistry, 2016, 86(12), 2865-2869

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Catalysts: Potassium iodide Solvents: Acetonitrile , Water ; 0 °C; 16 h, rt

Referenz

- Pharmacological characterization of 7-(4-(piperazin-1-yl)) ciprofloxacin derivatives: antibacterial activity, cellular accumulation, susceptibility to efflux transporters, and intracellular activity, Pharmaceutical Research, 2014, 31(5), 1290-1301

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt → 80 °C; 2 h, 80 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

- Synthesis of labeled enrofloxacin-D5, Jingxi Huagong, 2012, 29(11), 1050-1052

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Catalysts: Molybdate(42-), triacontakis[μ-(acetato-κO:κO′)]doheptacontaaquaoctacontahecta-μ… Solvents: Water ; 30 min, reflux

Referenz

- Fast and green method to synthesis of quinolone carboxylic acid derivatives using giant-ball nanoporous isopolyoxomolybdate as highly efficient recyclable catalyst in refluxing water, Journal of the Mexican Chemical Society, 2017, 61(1), 35-40

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 4 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Solvents: Water ; 1 h, reflux; 14 h, 115 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Solvents: Water ; 1 h, reflux; 14 h, 115 °C

Referenz

- Convenient one pot synthesis of some fluoroquinolones in aqueous media, Heterocyclic Communications, 2005, 11(5), 415-418

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Water ; 10 h, 90 - 95 °C; 90 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, pH 7.5, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, pH 7.5, rt

Referenz

- Process for the preparation of fluoroquinolone-3-carboxylic acids via amination of alkyl fluoro(haloquinolone)carboxylates with amines, France, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

Referenz

- New process for the preparation of 1-cyclopropyl-3-quinolinecarboxylic acid derivatives, Spain, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Solvents: Dimethyl sulfoxide

Referenz

- Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids, Liebigs Annalen der Chemie, 1987, (1), 29-37

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 120 °C

1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 4 h, 90 °C

1.3 Solvents: Isoamyl alcohol ; 6 h, 110 - 115 °C

1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 4 h, 90 °C

1.3 Solvents: Isoamyl alcohol ; 6 h, 110 - 115 °C

Referenz

- Synthesis of derivatives of 1-ethyl-6-fluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, Zhengzhou Daxue Xuebao, 2003, 35(3), 75-78

Herstellungsverfahren 13

Reaktionsbedingungen

Referenz

- Preparation of hydrophilic linkers for the conjugation of a cytotoxic agent or a chromophore to a cell-binding molecule, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Catalysts: Zirconium dioxide (sulfonic acid derivative absorbed on ferrite) Solvents: Water ; 19 min, reflux

Referenz

- Nano-Fe3O4@ZrO2-SO3H as Highly Efficient Recyclable Catalyst for the Green Synthesis of Fluoroquinolones, Letters in Organic Chemistry, 2018, 15(9), 739-746

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Catalysts: Aluminum chloride Solvents: Isoamyl alcohol ; 8 h, 140 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Reagents: Hydroxide ; pH 7.2 - 7.3

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Reagents: Hydroxide ; pH 7.2 - 7.3

Referenz

- Methods for preparation of norfloxacin, ciprofloxacin and enrofloxacin, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Catalysts: Cerium trichloride heptahydrate Solvents: Water ; rt → 100 °C; 10 h, 99 °C

1.2 Reagents: Methanol ; 0.5 h, reflux; reflux → 5 °C; 1 h, 5 - 8 °C

1.2 Reagents: Methanol ; 0.5 h, reflux; reflux → 5 °C; 1 h, 5 - 8 °C

Referenz

- Process for preparation of carbostyril medicines, China, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

Referenz

- Preparation of bridge linkers used for specific conjugation of two or more cytotoxic agents to a cell-binding molecule, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Catalysts: Aluminum bromide Solvents: Ethanol ; 4 h, rt → 75 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, 70 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, 70 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Referenz

- Preparation of norfloxacin, ciprofloxacin and enrofloxacin, China, , ,

Herstellungsverfahren 19

Reaktionsbedingungen

Referenz

- Preparation of novel bridge linkers containing an acetylenedicarbonyl group for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,

Enrofloxacin Raw materials

- 1-Ethylpiperazine

- Methyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate

- Ethyl 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate

- 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, methyl ester

- Ciprofloxacin monohydrochloride

- Ciprofloxacin

- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid

- Benzenepropanoic acid,2,4-dichloro-a-[(cyclopropylamino)methylene]-5-fluoro-b-oxo-, ethyl ester

Enrofloxacin Preparation Products

Enrofloxacin Verwandte Literatur

-

Panqi Huang,Jingfei Luan RSC Adv. 2020 10 4286

-

Ezzat Naddaf,Mahmoud Ebrahimi,Zarrin Es'haghi,Hossien Akhlaghi Anal. Methods 2015 7 7831

-

3. A highly sensitive impedimetric sensor based on a MIP biomimetic for the detection of enrofloxacinToan Phi Van,Tin Phan Nguy,Lien T. N. Truong Anal. Methods 2022 14 2195

-

Sarita P. Gobbo Ferrari,Karina P. D. Bonassa,Mirela B. Coelho,Christina R. Ferreira,Heni Falc?o da Costa,José Luis P. Jara,Maria Carolina V. Miguel,Felix Guillermo R. Reyes,Marcos N. Eberlin,Guilherme P. Nogueira,Rosineide C. Simas Anal. Methods 2015 7 3291

-

Sabina Rebe Raz,Gerardo R. Marchesini,Maria G. E. G. Bremer,Pascal Colpo,Cesar Pascual Garcia,Guido Guidetti,Willem Norde,Francois Rossi Analyst 2012 137 5251

Verwandte Kategorien

- Pestizid-Chemikalien Pestizid aktive Wirkstoffe Standard Substanzen

- Pharmazeutische und Biochemische Produkte Pharmazeutische Wirkstoffe Standard Substanzen

- anderer Chemische Reagenzien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclen Aromatisch-Chininole sowie deren Abkömmlinge Quinolin-Carbonsäuren

93106-60-6 (Enrofloxacin) Verwandte Produkte

- 74011-58-8(1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid)

- 70458-96-7(Norfloxacin)

- 98105-99-8(Sarafloxacin)

- 79660-72-3(Fleroxacin)

- 70458-92-3(1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)

- 91296-86-5(Difloxacin hydrochloride)

- 91296-87-6(Sarafloxacin hydrochloride)

- 97867-33-9(Ciprofloxacin lactate)

- 98079-51-7(lomefloxacin)

- 2549020-38-2(N-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine)

Empfohlene Lieferanten

Shanghai Jinhuan Chemical CO., LTD.

(CAS:93106-60-6)Enrofloxacin

Reinheit:98.00%

Menge:25kg

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:93106-60-6)Enrofloxacin

Reinheit:99%

Menge:500g

Preis ($):356.0